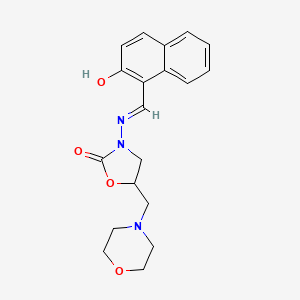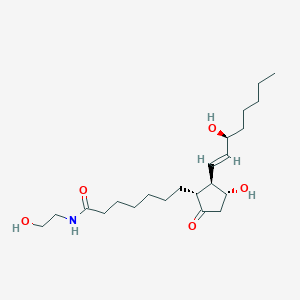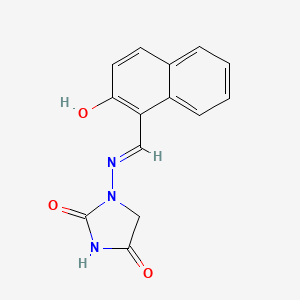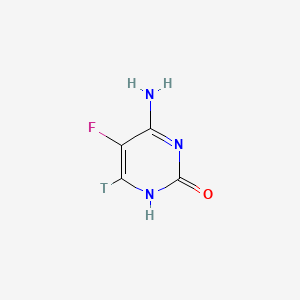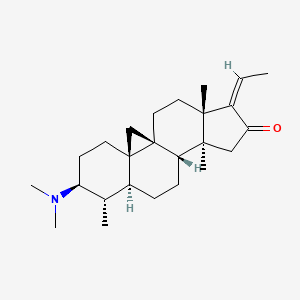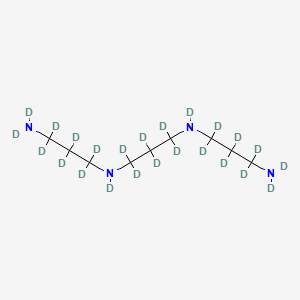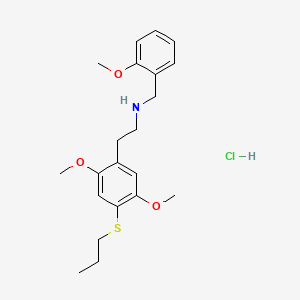![molecular formula C23H24N4O2 B592588 3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) CAS No. 1642340-14-4](/img/no-structure.png)
3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality 3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs)
MOFs are constructed using organic ligands and metal ions, forming highly ordered, porous structures. The compound may act as a ligand, coordinating with metal ions to form MOFs with unique properties. For example, two-dimensional Cd(II) coordination polymers have been synthesized using flexible bis(imidazolyl) ligands, exhibiting unprecedented structural units and demonstrating potential in thermal stability and fluorescent properties (Xiaoju Li et al., 2012).
Photoluminescence
Some MOFs and coordination polymers exhibit photoluminescent properties, which can be tuned by varying the ligands or metal centers. These properties are essential for developing optical materials, sensors, and other photoluminescent applications. For instance, a study on 2D metal–organic networks incorporating Cd-cluster secondary building units (SUBs) highlighted their strong luminescent emission, suggesting potential applications as optical materials (Shuangquan Zang et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) involves the condensation of two molecules of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one with 1,3-propanediamine.", "Starting Materials": [ "1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one", "1,3-propanediamine" ], "Reaction": [ "Step 1: To a solution of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one (1.0 equiv) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir the reaction mixture at room temperature for 1 hour.", "Step 2: To the reaction mixture obtained in step 1, add 1,3-propanediamine (2.0 equiv) and stir the reaction mixture at room temperature for 12 hours.", "Step 3: After completion of the reaction, filter the precipitated solid and wash it with dichloromethane. Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as eluent to obtain the desired product as a white solid." ] } | |
Número CAS |
1642340-14-4 |
Fórmula molecular |
C23H24N4O2 |
Peso molecular |
388.471 |
Nombre IUPAC |
1-[3-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)propyl]-3-prop-1-en-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C23H24N4O2/c1-16(2)26-20-12-7-5-10-18(20)24(22(26)28)14-9-15-25-19-11-6-8-13-21(19)27(17(3)4)23(25)29/h5-8,10-13H,1,3,9,14-15H2,2,4H3 |
Clave InChI |
ZHDWBCCMWMQTIB-UHFFFAOYSA-N |
SMILES |
CC(=C)N1C2=CC=CC=C2N(C1=O)CCCN3C4=CC=CC=C4N(C3=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)
